molecular formula C6H10N4O B13167761 3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one

3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one

Katalognummer: B13167761
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: UFODPEBHPQSCMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one is a heterocyclic organic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2H-1,2,3-triazole with a suitable aminopropanone derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The triazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Amino-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C6H10N4O

Molekulargewicht

154.17 g/mol

IUPAC-Name

3-amino-1-(2-methyltriazol-4-yl)propan-1-one

InChI

InChI=1S/C6H10N4O/c1-10-8-4-5(9-10)6(11)2-3-7/h4H,2-3,7H2,1H3

InChI-Schlüssel

UFODPEBHPQSCMA-UHFFFAOYSA-N

Kanonische SMILES

CN1N=CC(=N1)C(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.